molecular formula C9H15N B2629014 Dispiro[3.0.35.14]nonan-7-amine CAS No. 2416235-68-0

Dispiro[3.0.35.14]nonan-7-amine

Cat. No.: B2629014
CAS No.: 2416235-68-0
M. Wt: 137.226
InChI Key: OFDITLFIQQZFKN-UHFFFAOYSA-N
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Description

Dispiro[3.0.35.14]nonan-7-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features two cyclopropane rings fused to a central nonane ring, with an amine group attached at the seventh position. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[3.0.35.14]nonan-7-amine typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a cyclopropane derivative with a suitable nonane precursor under controlled conditions. The reaction is often catalyzed by transition metals such as nickel or palladium, which facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.0.35.14]nonan-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while reduction can produce alkylamines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of Dispiro[3.0.35.14]nonan-7-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dispiro[3.0.35.14]nonan-7-amine stands out due to its specific combination of cyclopropane and nonane rings, which imparts unique chemical and physical properties.

Properties

IUPAC Name

dispiro[3.0.35.14]nonan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c10-7-4-9(5-7)6-8(9)2-1-3-8/h7H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDITLFIQQZFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC23CC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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